molecular formula C18H24N2O4 B7917617 3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester

3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917617
M. Wt: 332.4 g/mol
InChI Key: BLOICDLZVSKERK-UHFFFAOYSA-N
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Description

3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester is a piperidine-derived compound featuring a benzyl ester group at the 1-position and a carboxymethyl-cyclopropyl-amino substituent at the 3-position of the piperidine ring. This structure combines rigidity from the cyclopropane moiety with the flexibility of the carboxymethyl group, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

2-[cyclopropyl-(1-phenylmethoxycarbonylpiperidin-3-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c21-17(22)12-20(15-8-9-15)16-7-4-10-19(11-16)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOICDLZVSKERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N(CC(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS No. 1353960-68-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H22N2O4
  • Molecular Weight : 318.37 g/mol
  • Chemical Structure : The compound features a piperidine ring substituted with a carboxymethyl-cyclopropyl amino group and a benzyl ester moiety.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.

1. Antagonistic Activity

Research indicates that compounds structurally related to piperidine derivatives exhibit significant antagonistic activity against chemokine receptors, particularly CCR3. This receptor is implicated in various inflammatory processes, making these compounds potential candidates for treating allergic and inflammatory diseases. A study demonstrated that benzyl-piperidine derivatives could effectively inhibit eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, suggesting a therapeutic role in conditions like asthma and allergic rhinitis .

2. Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the piperidine ring and the introduction of different substituents can significantly affect the potency and selectivity of these compounds. For instance, introducing N-(alkyl)benzyl groups has been shown to enhance binding affinity in low nanomolar ranges, indicating that small changes in structure can lead to substantial differences in biological activity .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cell lines:

  • Eosinophil Chemotaxis : The compound demonstrated potent inhibition of eosinophil chemotaxis induced by eotaxin, with IC50 values in the low micromolar range.
  • Calcium Mobilization Assays : Functional assays indicated that the compound effectively blocked CCR3-mediated calcium mobilization, supporting its role as a CCR3 antagonist .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • A study involving animal models of allergic inflammation showed that administration of piperidine derivatives led to reduced eosinophilic infiltration in lung tissues, correlating with decreased airway hyperresponsiveness.
  • Clinical trials assessing the safety and efficacy of related compounds in treating allergic conditions have reported promising results, paving the way for further exploration of this compound .

Data Tables

Property Value
Molecular FormulaC17H22N2O4
Molecular Weight318.37 g/mol
CAS Number1353960-68-5
Antagonistic ActivityPotent CCR3 antagonist
Inhibition IC50 (Eosinophil Chemotaxis)Low micromolar range

Scientific Research Applications

Medicinal Chemistry Applications

The compound shows potential in drug development due to its structural properties that allow for interactions with various biological targets. Notable applications include:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes, making them candidates for therapeutic agents. The unique functional groups present in this compound may enhance its inhibitory effects on enzymes involved in metabolic pathways .
  • Receptor Modulation : The structural features of this compound suggest it could act as an agonist or antagonist at certain receptors, influencing physiological processes such as neurotransmission and hormone regulation .

Research indicates that the compound exhibits significant biological activity. Interaction studies are crucial for understanding how it interacts with biological targets. Techniques such as:

  • Molecular Docking : This computational method predicts how the compound binds to its target proteins, providing insights into its potential efficacy and specificity.
  • In Vitro Assays : Laboratory tests can measure the compound's effects on cell lines or isolated enzymes, helping to elucidate its pharmacological profile .

Synthetic Chemistry

The synthesis of 3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester typically involves several key steps:

  • Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine structure is established through cyclization reactions.
  • Introduction of Functional Groups : Carboxymethyl and cyclopropyl groups are added via nucleophilic substitution or coupling reactions.
  • Benzyl Ester Formation : The final step involves converting the carboxylic acid into a benzyl ester to enhance lipophilicity and biological activity .

Case Study 1: Enzyme Inhibition

In a study examining structurally similar compounds, researchers found that certain derivatives inhibited key metabolic enzymes involved in cancer pathways. This suggests that this compound could be explored as a potential anticancer agent .

Case Study 2: Receptor Activity

Another study focused on receptor modulation demonstrated that compounds with similar structural motifs could effectively modulate neurotransmitter receptors, indicating potential applications in treating neurological disorders .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : $ \text{C}{18}\text{H}{23}\text{N}2\text{O}4 $ (based on structural analogs in ).
  • Applications : Primarily used as a building block for synthesizing bioactive molecules targeting enzymes or receptors, such as protease inhibitors or neuropharmacological agents .
  • Synthesis : Typically prepared via reductive amination or nucleophilic substitution reactions involving piperidine derivatives and cyclopropane-containing reagents. highlights analogous synthetic routes for benzyl ester-protected piperidines, emphasizing stereochemical control during cyclopropane functionalization .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of piperidine-1-carboxylic acid benzyl esters with diverse substituents at the 3-position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents at 3-Position Molecular Formula Molecular Weight Key Features References
Target Compound : 3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester Carboxymethyl-cyclopropyl-amino $ \text{C}{18}\text{H}{23}\text{N}2\text{O}4 $ ~337.39 Combines cyclopropane rigidity with a carboxylic acid derivative for solubility and reactivity.
(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester Cyclopropyl-(2-hydroxyethyl)-amino $ \text{C}{18}\text{H}{25}\text{N}2\text{O}4 $ 339.41 Hydroxyethyl group enhances hydrophilicity; potential for further functionalization via hydroxyl group.
3-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester (Carboxymethyl-isopropyl-amino)-methyl $ \text{C}{19}\text{H}{27}\text{N}2\text{O}4 $ 353.44 Branched isopropyl group increases steric hindrance, potentially altering binding affinity.
3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester Cyclopropylaminomethyl $ \text{C}{16}\text{H}{21}\text{N}2\text{O}2 $ 285.35 Simpler structure; lacks carboxylic acid, reducing solubility in aqueous media.
(R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester Carboxymethyl-ethyl-amino $ \text{C}{17}\text{H}{24}\text{N}2\text{O}4 $ 320.39 Ethyl group provides flexibility; stereochemistry (R-configuration) may influence chiral recognition.

Research and Industrial Relevance

  • Drug Discovery: The carboxymethyl-cyclopropyl-amino group in the target compound is a strategic motif for designing enzyme inhibitors, leveraging cyclopropane’s conformational restraint .
  • Material Science: Piperidine benzyl esters serve as precursors for polymerizable monomers, as highlighted in for hydrazide-based materials .

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